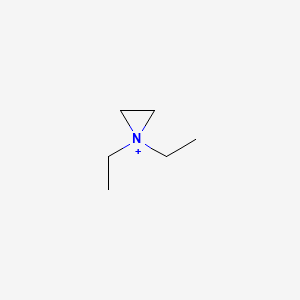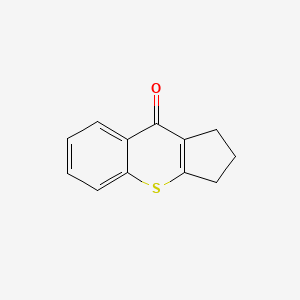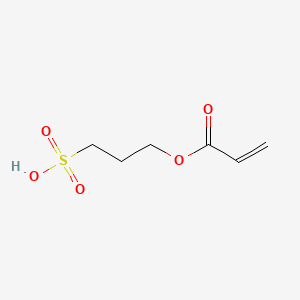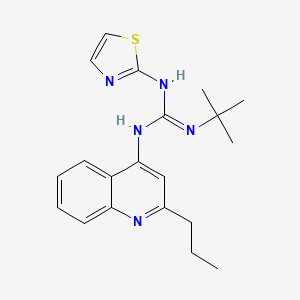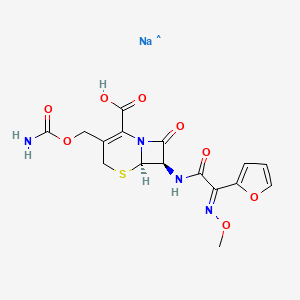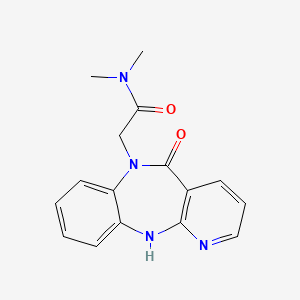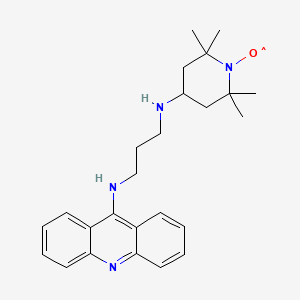![molecular formula C9H12N2O6 B12805851 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound that belongs to the class of nucleosides. It is structurally characterized by a pyrimidine base attached to a sugar moiety, specifically a ribose derivative. This compound is significant in various biochemical processes and has applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the coupling of a pyrimidine base with a ribose derivative. One common method is the Vorbrüggen glycosylation, where the pyrimidine base is reacted with a protected ribose derivative in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like acetonitrile at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor nucleoside to a pyrimidine base, resulting in the formation of the desired nucleoside. This method is advantageous due to its high specificity and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of uronic acids or aldehydes.
Reduction: Formation of deoxyribonucleosides.
Substitution: Formation of halogenated or alkylated nucleosides.
Wissenschaftliche Forschungsanwendungen
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other bioactive molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It is also used in the development of nucleoside analog drugs.
Industry: Employed in the production of diagnostic reagents and as a precursor in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby disrupting the replication process.
Vergleich Mit ähnlichen Verbindungen
2’-deoxyuridine: Lacks the hydroxyl group at the 2’ position of the ribose moiety.
5-fluorouracil: Contains a fluorine atom at the 5-position of the pyrimidine ring.
Cytidine: Has an amino group at the 4-position of the pyrimidine ring instead of a carbonyl group.
Uniqueness: 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific hydroxylation pattern on the ribose moiety and its ability to form stable glycosidic bonds with the pyrimidine base. This structural uniqueness contributes to its distinct biochemical properties and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4?,6-,7-,8?/m1/s1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-DHRBYNEYSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H](C(O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


